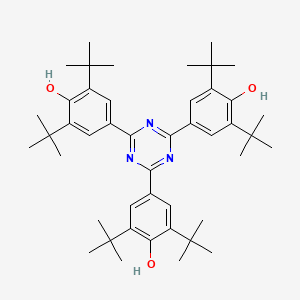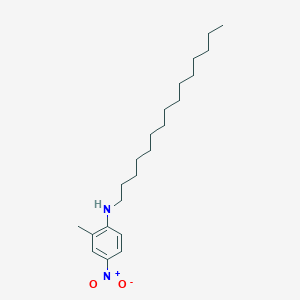
2-Methyl-4-nitro-N-pentadecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reaction: The nitrated product is then reacted with pentadecyl bromide (C15H31Br) in the presence of a base such as potassium carbonate (K2CO3) to form 2-Methyl-4-nitro-N-pentadecylaniline.
Conditions: The reaction is usually conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and substitution reactions are optimized for scalability, and the final product is purified through recrystallization or distillation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:
-
Nitration of 2-Methylaniline
Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).
Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Scientific Research Applications
2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-Methyl-4-nitro-N-pentadecylaniline can be compared with other nitroaniline derivatives:
2-Methyl-4-nitroaniline: Lacks the pentadecyl chain, making it less lipophilic and potentially less effective in certain applications.
4-Nitro-N-methylaniline: Contains a methyl group instead of a pentadecyl chain, resulting in different physical and chemical properties.
2,4-Dinitroaniline: Contains an additional nitro group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group, a methyl group, and a long alkyl chain, which imparts distinct physical, chemical, and biological properties.
Properties
CAS No. |
106027-68-3 |
|---|---|
Molecular Formula |
C22H38N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-pentadecylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3 |
InChI Key |
GAVDUVGEOZQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


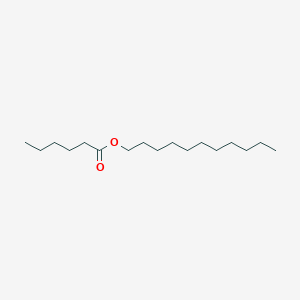
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

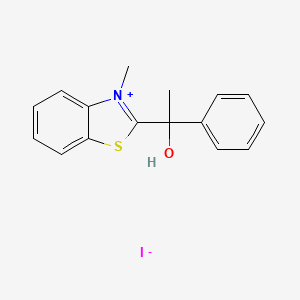
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
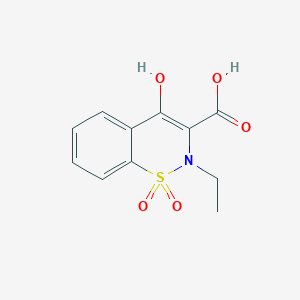
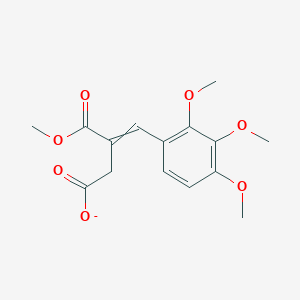
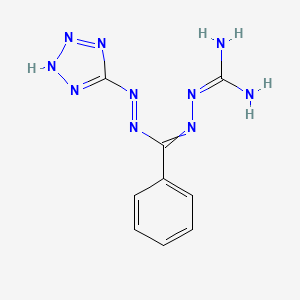
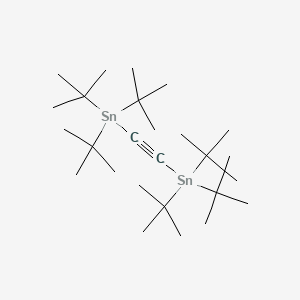
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
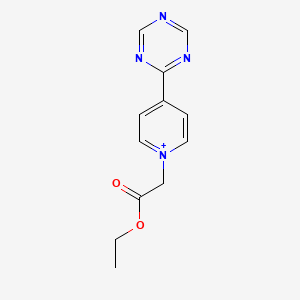
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
